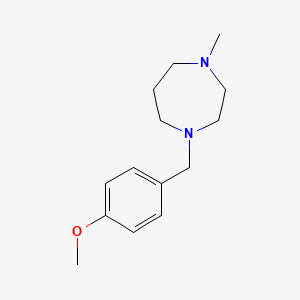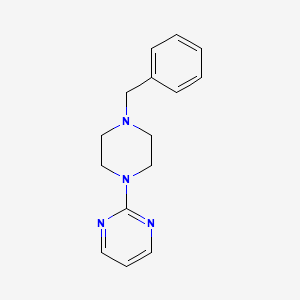
2-(4-benzyl-1-piperazinyl)pyrimidine oxalate
描述
“2-(4-benzyl-1-piperazinyl)pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Molecular Structure Analysis
The molecular formula of “2-(4-benzyl-1-piperazinyl)pyrimidine” is C15H18N4 . The average mass is 254.330 Da and the monoisotopic mass is 254.153152 Da .科学研究应用
Pharmaceutical Drug Synthesis
The piperazine moiety is a common feature in many pharmaceutical drugs due to its biological and pharmacological activity. Compounds like “2-(4-benzyl-1-piperazinyl)pyrimidine oxalate” are often used in the synthesis of drugs that target a wide range of conditions, from cardiovascular diseases to psychiatric disorders . For instance, piperazine derivatives are integral in drugs such as aripiprazole and quetiapine, which are used to treat schizophrenia and bipolar disorder.
Antimicrobial Agents
Pyrimidine scaffolds, such as in “2-(4-benzyl-1-piperazinyl)pyrimidine oxalate”, have shown promise as antimicrobial agents. They have been synthesized and tested for in vitro activity against various bacterial and fungal strains, showing comparable activity to standard drugs . This application is particularly crucial in the development of new treatments for drug-resistant microbial pathogens.
Anticancer Research
Pyrimidine derivatives exhibit a range of biological activities, including anticancer properties. The structural diversity of these compounds allows for the design of targeted therapies that can interfere with specific pathways involved in cancer cell proliferation .
Antiviral Therapeutics
The pyrimidine nucleus is also explored for its antiviral capabilities. Researchers have been investigating the use of pyrimidine derivatives in the treatment of viral infections, with some compounds showing promising results in preclinical studies .
Anti-inflammatory and Analgesic Applications
Due to their chemical structure, pyrimidine derivatives can act as anti-inflammatory and analgesic agents. They have been studied for their potential to reduce inflammation and alleviate pain, which could lead to new treatments for chronic inflammatory conditions .
Antioxidant Properties
Compounds with a pyrimidine base have been identified to possess antioxidant properties. These properties are beneficial in combating oxidative stress, which is a factor in many chronic diseases, including neurodegenerative disorders .
Antimalarial Activity
The fight against malaria has led to the exploration of pyrimidine derivatives as potential antimalarial drugs. Some studies have shown that these compounds can be effective in inhibiting the growth of Plasmodium, the parasite responsible for malaria .
Chemical Synthesis and Catalysis
In the field of organic synthesis, “2-(4-benzyl-1-piperazinyl)pyrimidine oxalate” can be used as a building block for creating a variety of complex molecules. Its reactivity makes it a valuable compound in catalysis and the development of new synthetic methodologies .
作用机制
Target of Action
It is known that pyrimidine derivatives often interact with various enzymes and receptors in the body
Mode of Action
It is known that pyrimidine derivatives can interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function . The specific interactions of this compound with its targets would depend on the chemical structure of the compound and the nature of the target.
Biochemical Pathways
Pyrimidine derivatives are known to play roles in various biochemical pathways, including nucleic acid synthesis and signal transduction . The specific pathways affected by this compound would depend on its targets and mode of action.
属性
IUPAC Name |
2-(4-benzylpiperazin-1-yl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4/c1-2-5-14(6-3-1)13-18-9-11-19(12-10-18)15-16-7-4-8-17-15/h1-8H,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSYTYUUIPYPQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001320520 | |
| Record name | 2-(4-benzylpiperazin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001320520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198192 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-Benzylpiperazin-1-yl)pyrimidine | |
CAS RN |
115495-96-0 | |
| Record name | 2-(4-benzylpiperazin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001320520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



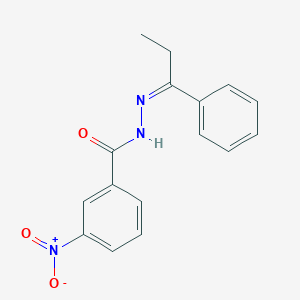
![N'-[1-(4-aminophenyl)ethylidene]-2-furohydrazide](/img/structure/B3834830.png)



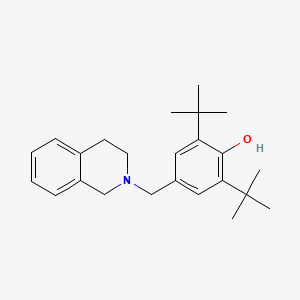
![1-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-2-propanol](/img/structure/B3834892.png)
![2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl N-[(benzyloxy)carbonyl]alaninate](/img/structure/B3834904.png)
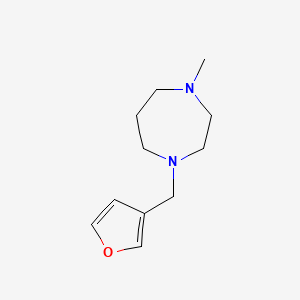
![4-methoxy-N'-[(5-methyl-2-thienyl)methylene]benzohydrazide](/img/structure/B3834930.png)
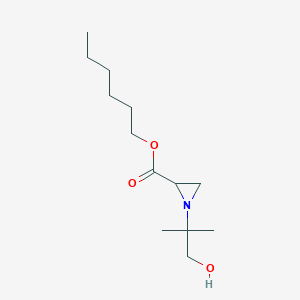
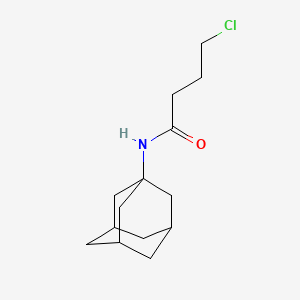
![N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine](/img/structure/B3834957.png)
